5-(Azetidin-1-ylsulfonylamino)-2-bromo-4-methylbenzoic acid
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Overview
Description
5-(Azetidin-1-ylsulfonylamino)-2-bromo-4-methylbenzoic acid is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonylamino group, a bromine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-ylsulfonylamino)-2-bromo-4-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-methylbenzoic acid, followed by the introduction of the azetidine and sulfonylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-ylsulfonylamino)-2-bromo-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Azetidin-1-ylsulfonylamino)-2-bromo-4-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-ylsulfonylamino)-2-bromo-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The azetidine ring and sulfonylamino group are key functional groups that interact with molecular targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound shares the azetidine and sulfonylamino groups but differs in the presence of a boronic acid group instead of a carboxylic acid and bromine atom.
N4-substituted sulfonamides: These compounds contain sulfonamide moieties and are known for their antimicrobial and anticancer activities.
Uniqueness
5-(Azetidin-1-ylsulfonylamino)-2-bromo-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the azetidine ring and sulfonylamino group contribute to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(azetidin-1-ylsulfonylamino)-2-bromo-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c1-7-5-9(12)8(11(15)16)6-10(7)13-19(17,18)14-3-2-4-14/h5-6,13H,2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWJDQLAKNJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)N2CCC2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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